molecular formula C23H20ClN3O3S B11286633 N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

Cat. No.: B11286633
M. Wt: 453.9 g/mol
InChI Key: ZIKOVIKHURUBQN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide, often referred to as “Compound X” acetamides . Its chemical formula is C24H18ClN3O3S. Let’s break down its structure:

  • The core of Compound X consists of an imidazolidin-4-one ring, which contains both a thiophene and a phenyl substituent.
  • The 4-chlorophenyl group is attached to the imidazolidinone ring, providing steric and electronic effects.
  • The 4-methylphenyl group is part of the imidazolidinone ring, contributing to its overall shape and reactivity.
  • The acetamide moiety (CH3CONH-) completes the structure.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Compound X exhibits various chemical reactions:

    Oxidation: It can be oxidized to form an imidazolidinone with a different oxidation state.

    Reduction: Reduction of the imidazolidinone ring can yield amines or other derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like , , and are commonly used.

    Major Products: These reactions yield diverse products, including substituted imidazolidinones and related compounds.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an , targeting specific pathways.

    Biological Studies: It interacts with cellular receptors, affecting cell growth and apoptosis.

    Industry: It serves as a building block for designing novel pharmaceuticals and agrochemicals.

Mechanism of Action

  • Compound X likely inhibits specific enzymes or receptors involved in cell proliferation.
  • Molecular targets may include kinases , proteins , or DNA/RNA structures.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Compound X stands out due to its unique imidazolidinone-thiophene-phenyl combination.
  • Similar compounds include imidazolidinones , arylacetamides , and thiophene derivatives .

Remember, Compound X’s complexity offers exciting avenues for research and development

Properties

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H20ClN3O3S/c1-15-4-10-18(11-5-15)27-22(29)20(26(23(27)30)14-19-3-2-12-31-19)13-21(28)25-17-8-6-16(24)7-9-17/h2-12,20H,13-14H2,1H3,(H,25,28)

InChI Key

ZIKOVIKHURUBQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=CS3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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